o-Tolylthiourea

Description

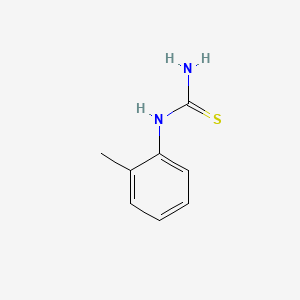

Structure

3D Structure

Properties

IUPAC Name |

(2-methylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2S/c1-6-4-2-3-5-7(6)10-8(9)11/h2-5H,1H3,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACLZYRNSDLQOIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2S | |

| Record name | THIOUREA, (2-METHYLPHENYL)- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5216 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060634 | |

| Record name | (2-Methylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Thiourea, (2-methylphenyl)- is a crystalline solid. (EPA, 1998), Solid; [HSDB] Powder; [Alfa Aesar MSDS] Colorless odorless solid; [FAHAZMAT] | |

| Record name | THIOUREA, (2-METHYLPHENYL)- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5216 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-(2-Methylphenyl)thiourea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7430 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

> 10% in water, > 10% in ethanol | |

| Record name | N-(2-METHYLPHENYL)THIOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6399 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles (from dilute ethanol, water) | |

CAS No. |

614-78-8 | |

| Record name | THIOUREA, (2-METHYLPHENYL)- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5216 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (2-Methylphenyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Methylphenyl)thiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Tolylthiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5786 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiourea, N-(2-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2-Methylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-tolylthiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.452 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-TOLYLTHIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K71RZN35H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-(2-METHYLPHENYL)THIOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6399 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

304 to 324 °F (EPA, 1998), 162 °C | |

| Record name | THIOUREA, (2-METHYLPHENYL)- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5216 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-(2-METHYLPHENYL)THIOUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6399 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

In-Depth Technical Guide to o-Tolylthiourea

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

IUPAC Name: 1-(2-Methylphenyl)thiourea[1]

CAS Number: 614-78-8[1]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂S | [1] |

| Molecular Weight | 166.24 g/mol | [1] |

| Melting Point | 149 °C | [2] |

| pKa (Predicted) | 13.14 ± 0.70 | [2] |

| Boiling Point (Predicted) | 275.5 ± 33.0 °C | [2] |

| Density (Rough Estimate) | 1.1332 g/cm³ | [2] |

| Refractive Index (Estimate) | 1.5500 | [2] |

Synthesis of o-Tolylthiourea: An Experimental Protocol

The following protocol for the synthesis of this compound is adapted from a patented method, which emphasizes high purity and yield. This process involves the reaction of o-toluidine with ammonium thiocyanate in the presence of hydrochloric acid and an organic solvent.

Materials:

-

o-Toluidine (107.2 g)

-

o-Chlorotoluene (250 ml)

-

36% Hydrochloric acid (106 g)

-

Ammonium thiocyanate (87.5 g)

-

Water

-

Reactor vessel equipped with stirring and heating capabilities

-

Filtration apparatus

-

Drying oven

Procedure:

-

Charge the reactor with 107.2 g of o-toluidine and 250 ml of o-chlorotoluene.

-

With continuous stirring, add 106 g of 36% hydrochloric acid to the mixture.

-

Heat the mixture to 75 °C.

-

Once the temperature is stable, add 87.5 g of ammonium thiocyanate to the reaction mixture.

-

Maintain the reaction temperature between 75 °C and 85 °C for 20 hours.

-

After the reaction period, cool the mixture to allow for the crystallization of the product.

-

Separate the resulting crystals by filtration.

-

Wash the collected crystals with water to remove any remaining impurities.

-

Dry the purified crystals in an oven to obtain this compound.

This method has been reported to yield a product with a purity of 98.0% and a melting point of 154 °C.

Logical Workflow for the Synthesis of this compound

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Applications in Research and Development

Thiourea derivatives, including this compound, are recognized for their diverse biological activities and are utilized in various scientific fields.

Agricultural Chemistry

This compound is investigated for its potential as a potent herbicide and pesticide. Its chemical structure allows it to interfere with biological processes in weeds and pests, contributing to improved crop yields.

Pharmaceutical Development

The thiourea moiety is a recognized pharmacophore, and its derivatives are explored for a range of therapeutic applications. Research into this compound includes its potential in the formulation of drugs, with some studies pointing towards its utility in treating skin disorders due to its specific biological activity.

Analytical Chemistry

In the field of analytical chemistry, this compound serves as a valuable reagent. It is employed in the synthesis of various analytical tools for the detection of metal ions in environmental samples, which is crucial for monitoring pollution.

Experimental Workflow for Urease Inhibition Assay

Given the interest in thiourea derivatives as enzyme inhibitors, a general workflow for assessing the urease inhibitory activity of a compound like this compound is presented below. This protocol is based on the Berthelot (phenol-hypochlorite) method for ammonia determination.

Materials:

-

Jack bean urease

-

Urea solution

-

Phosphate buffer (pH 7.0)

-

Phenol-nitroprusside reagent

-

Alkaline hypochlorite solution

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare all solutions to the desired concentrations in the appropriate buffers.

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add a solution of jack bean urease to each well. Subsequently, add varying concentrations of the test compound (this compound) to the wells. A control well should contain the enzyme and the solvent used to dissolve the test compound. Incubate the plate at a specified temperature (e.g., 37 °C) for a set period (e.g., 15 minutes).

-

Substrate Addition: Initiate the enzymatic reaction by adding the urea solution to all wells. Incubate the plate again under the same conditions.

-

Color Development: Stop the reaction and induce color development by adding the phenol-nitroprusside reagent followed by the alkaline hypochlorite solution. Allow the color to develop for a specific time (e.g., 30 minutes) at a controlled temperature.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 630 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of urease inhibition for each concentration of the test compound compared to the control. Determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Urease Inhibition Assay Workflow

Caption: A schematic of the experimental workflow for determining the urease inhibitory activity of this compound.

References

An In-depth Technical Guide to o-Tolylthiourea: Molecular Structure, Properties, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

o-Tolylthiourea, a derivative of thiourea, is a compound of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and known biological activities. Detailed experimental protocols for its synthesis and for the evaluation of its biological effects are presented. Furthermore, this guide elucidates a potential mechanism of action by visualizing a relevant signaling pathway, offering a valuable resource for researchers engaged in drug discovery and development.

Molecular Structure and Formula

This compound, also known as 1-(2-methylphenyl)thiourea, is an organic compound with the chemical formula C8H10N2S.[1][2] Its structure consists of a thiourea core substituted with an o-tolyl group (a benzene ring with a methyl group at position 2).

Molecular Formula: C8H10N2S

Molecular Weight: 166.24 g/mol [1]

CAS Registry Number: 614-78-8[2]

Synonyms: 1-(2-Methylphenyl)thiourea, N-(o-Tolyl)thiourea, (2-Methylphenyl)thiourea, 1-o-Tolyl-2-thiourea, 2-Tolylthiourea[1]

The structural formula of this compound is depicted below:

Figure 1: Chemical structure of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C8H10N2S | [1][2] |

| Molecular Weight | 166.24 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 154 °C | [3] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [4][5][6][7] |

| Data for water, ethanol, methanol, and acetone is not readily available. | ||

| pKa | Experimentally determined value not readily available. |

Crystallographic Data

The crystal structure of this compound has been determined by X-ray diffraction. The molecule crystallizes in the monoclinic space group. Key crystallographic parameters and selected bond lengths and angles are summarized in the tables below.[8]

Table 1: Crystal Data and Structure Refinement for this compound [8]

| Parameter | Value |

| Empirical formula | C8H10N2S |

| Formula weight | 166.25 |

| Temperature | 294(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P21/c |

| Unit cell dimensions | a = 15.1323(3) Å, α = 90°b = 7.7965(2) Å, β = 90.828(2)°c = 15.3222(4) Å, γ = 90° |

| Volume | 1807.61(8) ų |

| Z | 8 |

| Density (calculated) | 1.221 Mg/m³ |

| Absorption coefficient | 0.300 mm⁻¹ |

| F(000) | 704 |

Table 2: Selected Bond Lengths (Å) and Angles (°) for this compound [8]

| Bond | Length (Å) | Angle | Degrees (°) |

| S1—C1 | 1.681(3) | N1—C1—N2 | 118.0(2) |

| N1—C1 | 1.332(3) | N1—C1—S1 | 121.2(2) |

| N2—C1 | 1.328(3) | N2—C1—S1 | 120.8(2) |

| N1—C2 | 1.433(3) | C1—N1—C2 | 126.9(2) |

| C2—C3 | 1.389(4) | C3—C2—C7 | 118.8(3) |

| C2—C7 | 1.393(4) | C3—C2—N1 | 121.3(3) |

| C3—C4 | 1.381(4) | C7—C2—N1 | 119.8(2) |

| C4—C5 | 1.375(4) | C4—C3—C2 | 120.7(3) |

| C5—C6 | 1.382(4) | C5—C4—C3 | 120.1(3) |

| C6—C7 | 1.386(4) | C4—C5—C6 | 119.8(3) |

| C7—C8 | 1.503(4) | C5—C6—C7 | 120.4(3) |

| C6—C7—C2 | 120.1(3) | ||

| C6—C7—C8 | 120.7(3) | ||

| C2—C7—C8 | 119.2(3) |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of o-toluidine with a thiocyanate salt in the presence of an acid.[3]

Materials:

-

o-Toluidine

-

Ammonium thiocyanate

-

Concentrated hydrochloric acid (36%)

-

o-Chlorotoluene (solvent)

-

Water

Procedure: [3]

-

In a suitable reactor, charge 107.2 g of o-toluidine and 250 ml of o-chlorotoluene.

-

With stirring, add 106 g of 36% hydrochloric acid.

-

Heat the mixture to 75 °C.

-

Add 87.5 g of ammonium thiocyanate to the mixture.

-

Maintain the reaction temperature between 75 °C and 85 °C for 20 hours.

-

After the reaction is complete, cool the mixture and separate the resulting crystals by filtration.

-

Wash the crystals with water and dry to obtain this compound.

This process can yield a product with a purity of up to 98.0%.[3]

Biological Activity Assays

Thiourea derivatives have been reported to exhibit a range of biological activities, including antimicrobial, cytotoxic, anti-HIV, and fungicidal effects. Below are general protocols for evaluating these activities.

Principle: This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

Materials:

-

Test compound (this compound)

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in the broth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the microorganism to be tested.

-

Add the microbial inoculum to each well containing the diluted compound.

-

Include positive (microorganism in broth without compound) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC by visual inspection for turbidity or by measuring the absorbance at a specific wavelength (e.g., 600 nm). The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Test compound (this compound)

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Plate reader

Procedure:

-

Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for a specific period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Potential Signaling Pathway and Mechanism of Action

While the specific signaling pathways modulated by this compound are not yet fully elucidated, research on related thiourea compounds provides valuable insights into its potential mechanisms of action, particularly in the context of its antitubercular and anticancer activities.

A notable mechanism of action for the thiourea drug isoxyl (thiocarlide) against Mycobacterium tuberculosis is the inhibition of the enzyme Δ9-stearoyl desaturase (DesA3).[9] This enzyme is crucial for the synthesis of oleic acid, a key component of the bacterial cell membrane.[9] Inhibition of DesA3 leads to a decrease in oleic acid production, thereby disrupting the integrity of the cell membrane and inhibiting bacterial growth.[9]

Given the structural similarity, it is plausible that this compound may also exert its potential antimicrobial effects through the inhibition of fatty acid desaturases in susceptible microorganisms.

In the context of cancer, thiourea derivatives have been shown to modulate various signaling pathways involved in cell proliferation, apoptosis, and migration. While direct evidence for this compound is pending, related compounds have been reported to inhibit pathways such as Wnt/β-catenin and PI3K/Akt.

The following diagram illustrates the potential mechanism of action of a thiourea derivative targeting Δ9-stearoyl desaturase.

Conclusion

This compound is a versatile molecule with a well-defined structure and interesting biological potential. This guide has provided a detailed overview of its molecular characteristics, physicochemical properties, and established synthetic routes. The outlined experimental protocols for assessing its biological activity offer a practical resource for researchers. While the precise signaling pathways modulated by this compound require further investigation, the inhibition of fatty acid biosynthesis presents a compelling hypothesis for its antimicrobial action. Further research into the specific molecular targets and signaling cascades affected by this compound will be crucial for unlocking its full therapeutic potential.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [webbook.nist.gov]

- 3. US4367345A - Process for producing tolylthiourea having high purity - Google Patents [patents.google.com]

- 4. ptacts.uspto.gov [ptacts.uspto.gov]

- 5. scribd.com [scribd.com]

- 6. studylib.net [studylib.net]

- 7. researchgate.net [researchgate.net]

- 8. 1-(o-Tolyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Unique mechanism of action of the thiourea drug isoxyl on Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of o-Tolylthiourea from o-Toluidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of o-tolylthiourea from o-toluidine, a key reaction for producing intermediates used in the pharmaceutical and agrochemical industries. This document outlines the prevalent synthetic methodologies, detailed experimental protocols, and quantitative data to support process optimization and development.

Introduction

This compound and its derivatives are significant compounds in medicinal chemistry and materials science, exhibiting a range of biological activities. The synthesis of these molecules from readily available starting materials like o-toluidine is a subject of ongoing interest. The most common and industrially viable method involves the reaction of o-toluidine with a thiocyanate salt in the presence of a mineral acid. This approach is favored for its operational simplicity and cost-effectiveness. This guide will focus on this primary synthetic route, providing detailed procedural information and a summary of reaction parameters.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from o-toluidine and ammonium thiocyanate in an acidic medium is believed to proceed through the in-situ formation of o-tolyl isothiocyanate. The reaction can be conceptualized in the following two stages:

-

Formation of o-Tolyl Isothiocyanate: In the presence of a mineral acid, ammonium thiocyanate generates thiocyanic acid (HSCN). o-Toluidine, being a nucleophile, attacks the thiocyanic acid, and after a series of steps involving dehydration, o-tolyl isothiocyanate is formed as a reactive intermediate.

-

Nucleophilic attack by o-Toluidine: The highly electrophilic carbon atom of the isothiocyanate group is then attacked by a second molecule of o-toluidine. This nucleophilic addition results in the formation of the final product, this compound.

The overall reaction pathway is depicted in the following diagram:

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound from o-toluidine, based on established methods.[1] Researchers should adapt this protocol based on their specific laboratory conditions and safety guidelines.

Materials:

-

o-Toluidine

-

Ammonium Thiocyanate

-

Concentrated Hydrochloric Acid (36%) or Sulfuric Acid

-

Organic Solvent (e.g., o-chlorotoluene, methanol)

-

Water

-

Standard laboratory glassware (reactor, condenser, filtration apparatus)

-

Heating and stirring equipment

Procedure:

-

Reaction Setup: In a suitable reactor equipped with a stirrer and a condenser, charge o-toluidine and the selected organic solvent.

-

Acidification: With continuous stirring, slowly add the mineral acid (e.g., hydrochloric acid) to the mixture. An exothermic reaction may be observed; maintain the temperature as required.

-

Heating: Heat the mixture to the desired reaction temperature (typically between 75°C and 100°C).

-

Addition of Thiocyanate: Once the desired temperature is reached, add ammonium thiocyanate to the reaction mixture.

-

Reaction: Maintain the reaction at the specified temperature for the required duration (typically 10 to 20 hours), with continuous stirring.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product, this compound, will often crystallize out of the solution.

-

Isolation and Purification: Separate the crystalline product by filtration. Wash the collected solid with water to remove any unreacted starting materials and inorganic salts.

-

Drying: Dry the purified this compound to a constant weight.

-

Analysis: Analyze the final product for its purity and identity using techniques such as High-Performance Liquid Chromatography (HPLC) and melting point determination.

The general workflow for this synthesis is illustrated in the diagram below:

Caption: General experimental workflow for this compound synthesis.

Quantitative Data Summary

The following table summarizes the quantitative data from various experimental conditions for the synthesis of this compound, primarily based on the data presented in US Patent 4,367,345.[1] This data allows for a direct comparison of how different reaction parameters influence the yield and purity of the final product.

| Experiment Ref. | o-Toluidine (g) | Ammonium Thiocyanate (g) | Mineral Acid | Acid Amount (g) | Solvent | Solvent Volume (ml) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| Example 1[1] | 107.2 | 87.5 | 36% HCl | 106 | o-chlorotoluene | 250 | 75-85 | 20 | 96.4 | 98.0 |

| Example 2[1] | 107.2 | 87.5 | conc. H₂SO₄ | 51.6 | o-chlorotoluene | 250 | 90-100 | 10 | 70.6 | 95.8 |

| Reference 1[1] | 107.2 | 87.5 | conc. H₂SO₄ | 54 | Methanol | 250 | Reflux | 20 | 67.1 | 74.6 |

| Reference 3[1] | 107.2 | 95.2 | 36% HCl | 111.4 | None | - | 60 -> 70 -> 80 | 16 | 84.5 | 89.4 |

Conclusion

The synthesis of this compound from o-toluidine and ammonium thiocyanate in the presence of a mineral acid is a robust and scalable method. The choice of solvent, acid, temperature, and reaction time significantly impacts the yield and purity of the product. The data presented in this guide highlights that the use of an organic solvent like o-chlorotoluene in conjunction with hydrochloric acid can lead to high yields and purities.[1] This technical guide serves as a valuable resource for researchers and professionals in the field, providing the necessary information to effectively synthesize this compound for further applications in drug development and other chemical industries.

References

An In-depth Technical Guide to o-Tolylthiourea: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Tolylthiourea, also known as 1-(2-methylphenyl)thiourea, is an organic compound that belongs to the thiourea family. Thiourea derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and chemical properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a discussion of its potential applications.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 1-(2-methylphenyl)thiourea[1][2] |

| Synonyms | (2-Methylphenyl)thiourea, N-(o-Tolyl)thiourea, N-(2-Methylphenyl)thiourea, 1-o-Tolyl-2-thiourea, 2-Tolylthiourea[2][3] |

| CAS Number | 614-78-8[1][2][3] |

| Molecular Formula | C₈H₁₀N₂S[1][2][3] |

| Molecular Weight | 166.24 g/mol [2] |

| InChI | InChI=1S/C8H10N2S/c1-6-4-2-3-5-7(6)10-8(9)11/h2-5H,1H3,(H3,9,10,11)[1] |

| InChIKey | ACLZYRNSDLQOIA-UHFFFAOYSA-N[1] |

| SMILES | CC1=CC=CC=C1NC(N)=S |

Physical and Chemical Properties

This section summarizes the known physical and chemical properties of this compound. It is important to note that while some data is available, experimental values for properties such as boiling point, specific solubility, and pKa are not readily found in the literature.

Tabulated Physical Properties

| Property | Value | Source/Notes |

| Appearance | White to almost white powder or crystals | |

| Melting Point | 156 °C | |

| Boiling Point | Data not available | |

| Solubility | Data not available (qualitatively, related thioureas are soluble in alcohol and ether, and sparingly soluble in water) | |

| pKa | Data not available | |

| Crystal Structure | Monoclinic | [4] |

Crystal Structure Insights

A detailed crystallographic study of 1-(o-tolyl)thiourea reveals a monoclinic crystal system.[4] The molecule exists in the thioamide form, and the o-tolyl group is nearly perpendicular to the plane of the thiourea moiety.[4] The crystal structure is stabilized by intermolecular N-H···S hydrogen bonds.[4]

| Crystallographic Parameter | Value |

| Crystal System | Monoclinic |

| a | 15.1323 (3) Å |

| b | 7.7965 (2) Å |

| c | 15.3222 (4) Å |

| β | 90.828 (2)° |

| Volume | 1807.61 (8) ų |

| Z | 8 |

| Data from a study on 1-(o-Tolyl)thiourea[4] |

Spectral Data

Specific spectral data for this compound is not widely published. The following represents typical spectral characteristics expected for this compound based on its structure and data from closely related compounds like di-o-tolylthiourea.

-

¹H NMR: Expected signals would include a singlet for the methyl protons, multiplets for the aromatic protons, and broad singlets for the amine protons. For the related 1,3-di(o-tolyl)-2-thiourea in CDCl₃, proton signals are observed around δ 7.7-7.2 (aromatic) and δ 2.29 (methyl).[5]

-

¹³C NMR: Expected signals would include a peak for the methyl carbon, several peaks for the aromatic carbons, and a characteristic peak for the thiocarbonyl carbon (C=S). For the related o-tolylurea, ¹³C NMR data is available.[6]

-

Infrared (IR) Spectroscopy: Key vibrational bands would be expected for N-H stretching, aromatic C-H stretching, C=S stretching, and C-N stretching. The NIST WebBook provides an IR spectrum for the related 1,3-di-o-tolyl-2-thiourea.[7]

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of this compound (166.24 g/mol ).

Experimental Protocols

The following section details a robust experimental protocol for the synthesis and purification of this compound, adapted from patented methods.

Synthesis of this compound

Principle: The synthesis involves the reaction of o-toluidine with a thiocyanate salt in the presence of a mineral acid.

Materials:

-

o-Toluidine

-

Ammonium thiocyanate

-

36% Hydrochloric acid

-

o-Chlorotoluene (solvent)

-

Water

-

Reactor vessel with stirring mechanism and heating capabilities

-

Filtration apparatus (e.g., Buchner funnel)

-

Drying oven

Procedure:

-

Charging the Reactor: In a suitable reactor, charge 107.2 g of o-toluidine and 250 ml of o-chlorotoluene.

-

Acidification: With continuous stirring, add 106 g of 36% hydrochloric acid to the mixture.

-

Heating: Heat the mixture to 75 °C.

-

Addition of Thiocyanate: Add 87.5 g of ammonium thiocyanate to the heated mixture.

-

Reaction: Maintain the reaction temperature between 75 °C and 85 °C for 20 hours with constant stirring.

-

Isolation: After the reaction is complete, the resulting crystals are separated by filtration.

-

Purification: The collected crystals are washed with water and then dried to yield this compound.

Expected Outcome: This procedure is reported to produce this compound with a purity of 98.0% and a yield of 96.4%, with a melting point of 154 °C.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

A common method for assessing the purity of the synthesized this compound is reverse-phase HPLC.

Typical HPLC Conditions:

-

Column: C18 reverse-phase column

-

Mobile Phase: A gradient of acetonitrile and water

-

Detector: UV detector at a suitable wavelength (e.g., 254 nm)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

The purity is determined by the relative area of the this compound peak in the chromatogram.

Experimental Workflow Diagram

The following diagram illustrates the synthesis and purification workflow for this compound.

Caption: Synthesis and purification workflow for this compound.

Chemical Reactivity and Stability

This compound is a stable solid under normal laboratory conditions. It should be stored in a cool, dark place. It is considered toxic if swallowed.[8] As a thiourea derivative, it can undergo various chemical reactions, including reactions at the sulfur and nitrogen atoms.

Potential Biological Activity and Applications

While specific signaling pathways for this compound are not well-documented, thiourea derivatives, in general, are known for a range of biological activities. Some thioureas act as antithyroid agents by inhibiting the enzyme thyroid peroxidase. Other derivatives have shown potential as antimicrobial and anticancer agents. The information available suggests that this compound and its derivatives could be valuable scaffolds for the development of new therapeutic agents.

Safety Information

This compound is classified as toxic if swallowed.[8] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves and safety glasses. It should be handled in a well-ventilated area.[8][9][10]

Conclusion

This technical guide provides a detailed overview of the physical and chemical properties of this compound, along with a robust protocol for its synthesis and analysis. While there are gaps in the publicly available quantitative data for some of its properties, the information compiled here serves as a valuable resource for researchers, scientists, and professionals in drug development who are interested in utilizing this compound in their work. The provided synthesis workflow and purity analysis methods offer a solid foundation for producing and characterizing high-purity this compound for further investigation.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound [drugfuture.com]

- 4. 1-(o-Tolyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Di-o-tolythiourea(137-97-3) 1H NMR spectrum [chemicalbook.com]

- 6. O-TOLYLUREA(614-77-7) 13C NMR spectrum [chemicalbook.com]

- 7. 1,3-di-o-Tolyl-2-thiourea [webbook.nist.gov]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. fishersci.com [fishersci.com]

- 10. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 614-78-8 Name: this compound [xixisys.com]

An In-depth Technical Guide on the Solubility and Stability of o-Tolylthiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of o-Tolylthiourea. Due to the limited availability of specific quantitative data for this compound, this guide also includes information on related compounds and general testing methodologies to provide a broader context for researchers.

Physicochemical Properties of this compound

This compound is an organic compound with the chemical formula C₈H₁₀N₂S.[1][2] It is a derivative of thiourea with a tolyl group at one of the nitrogen atoms.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀N₂S | [1][2] |

| Molecular Weight | 166.24 g/mol | [1][2] |

| CAS Number | 614-78-8 | [1][2] |

| Melting Point | 154-156 °C | [3] |

Solubility Data

Qualitative Solubility:

-

p-Tolylthiourea: Described as having "almost transparency in hot Methanol," suggesting that solubility increases with temperature in this solvent.

It is important to note that the solubility of the ortho isomer may differ significantly from the para isomer due to steric hindrance and differences in crystal lattice energy.

General Solubility Considerations:

The solubility of a compound like this compound is influenced by factors such as the polarity of the solvent, temperature, and the presence of other solutes. Generally, thiourea and its derivatives exhibit solubility in polar organic solvents.

Stability Data

This compound is reported to be "stable under proper conditions".[4] However, it is incompatible with oxidizing agents.[4] Upon decomposition, it can release hazardous products.

3.1. Thermal Stability

Studies on thiourea derivatives indicate that they generally degrade at temperatures significantly higher than ambient temperature.[5] The thermal decomposition of this compound can produce hazardous fumes.[6]

-

Hazardous Decomposition Products: Carbon dioxide, Carbon monoxide, Nitrogen oxides (NOx), and Sulfur oxides.[4]

3.2. Photostability

Specific photostability studies on this compound are not widely published. However, related compounds like phenylthiourea derivatives have been investigated as photostabilizers, suggesting that the thiourea moiety can be susceptible to photodegradation.

3.3. Chemical Stability

-

Incompatibility: this compound is incompatible with oxidizing agents.[4]

-

Reactivity: No special reactivity has been reported under normal conditions.[4]

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound can be adapted from general guidelines for organic compounds and active pharmaceutical ingredients (APIs).

4.1. Solubility Determination Protocol

A common method for determining the solubility of a solid in a liquid is the shake-flask method.

-

Preparation: Prepare a series of vials for each solvent to be tested.

-

Addition of Compound: Add an excess amount of this compound to each vial.

-

Addition of Solvent: Add a known volume of the selected solvent to each vial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Sample Collection and Analysis: After equilibration, allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant.

-

Quantification: Analyze the concentration of this compound in the aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express the solubility in terms of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

4.2. Stability Testing Protocol

Stability testing should evaluate the impact of temperature, humidity, light, and pH on the integrity of this compound.

-

Sample Preparation: Prepare multiple samples of this compound, both as a solid and in solution (in relevant solvents).

-

Stress Conditions:

-

Thermal Stability: Store samples at elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.

-

Photostability: Expose samples to a controlled light source (e.g., Xenon lamp) that mimics sunlight, alongside dark controls.[7]

-

Humidity Stability: Store solid samples in humidity chambers at controlled relative humidity levels (e.g., 75% RH).

-

pH Stability: Prepare solutions of this compound in buffers of varying pH (e.g., pH 2, 7, 9) and monitor for degradation.

-

-

Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 3, 6, 12 months).

-

Analysis: Analyze the withdrawn samples for the remaining concentration of this compound and the formation of any degradation products using a stability-indicating analytical method (e.g., HPLC).

-

Data Evaluation: Determine the rate of degradation and identify any major degradation products.

Visualizations

5.1. Experimental Workflow for Solubility and Stability Testing

Caption: A generalized workflow for determining the solubility and stability of this compound.

5.2. Postulated Thermal Degradation Pathway for Aryl Thioureas

Caption: A postulated thermal degradation pathway for aryl thioureas, including this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [webbook.nist.gov]

- 3. US4367345A - Process for producing tolylthiourea having high purity - Google Patents [patents.google.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 614-78-8 Name: this compound [xixisys.com]

- 7. ema.europa.eu [ema.europa.eu]

Spectroscopic Profile of o-Tolylthiourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of o-tolylthiourea (1-(2-methylphenyl)thiourea). Due to the limited availability of direct experimental spectra in public databases, this document combines data from closely related analogs and theoretical predictions to offer a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles.

Chemical Structure and Properties

This compound is an organic compound featuring a thiourea core substituted with an o-tolyl group. Its structure plays a significant role in its spectroscopic behavior, with the aromatic ring and the thiourea moiety giving rise to characteristic signals.

Molecular Formula: C₈H₁₀N₂S

Molecular Weight: 166.25 g/mol

CAS Number: 614-78-8

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data from substituted thiourea derivatives.

Predicted ¹H NMR Spectroscopic Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ | ~2.3 | Singlet | 3H |

| Ar-H | ~7.2 - 7.5 | Multiplet | 4H |

| N-H | ~7.8 - 8.2 | Broad Singlet | 1H |

| NH₂ | ~6.0 - 6.5 | Broad Singlet | 2H |

Note: The chemical shifts of N-H protons are highly dependent on the solvent and concentration.

Predicted ¹³C NMR Spectroscopic Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=S | ~180 - 185 |

| Ar-C (quaternary, C-NH) | ~135 - 140 |

| Ar-C (quaternary, C-CH₃) | ~130 - 135 |

| Ar-CH | ~125 - 130 |

| CH₃ | ~18 - 22 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted vibrational frequencies for this compound are summarized below. The presence of N-H, C-N, C=S, and aromatic C-H bonds will result in characteristic absorption bands.

Predicted IR Absorption Data

Table 3: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |

| 3400 - 3200 | Strong, Broad | N-H | Stretching |

| 3100 - 3000 | Medium | Aromatic C-H | Stretching |

| 2950 - 2850 | Medium | Aliphatic C-H (CH₃) | Stretching |

| 1620 - 1580 | Strong | N-H | Bending |

| 1550 - 1450 | Medium to Strong | Aromatic C=C | Stretching |

| 1400 - 1300 | Medium | C-N | Stretching |

| 800 - 700 | Strong | C=S | Stretching |

| 770 - 730 | Strong | Aromatic C-H (ortho-disubstituted) | Out-of-plane Bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) is expected at an m/z corresponding to its molecular weight.

Predicted Mass Spectrometry Data

Table 4: Predicted Key Mass Fragments for this compound

| m/z | Possible Fragment |

| 166 | [C₈H₁₀N₂S]⁺ (Molecular Ion) |

| 107 | [CH₃C₆H₄NH₂]⁺ (o-toluidine radical cation) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

| 60 | [H₂NCS]⁺ (Thiocarbamoyl cation) |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of o-toluidine with a thiocyanate salt in the presence of an acid.[1][2][3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-toluidine in a suitable organic solvent such as ethanol or o-chlorotoluene.[1][2]

-

Addition of Reagents: Add a stoichiometric amount of an acid (e.g., hydrochloric acid or sulfuric acid) to the solution with stirring.[2] Subsequently, add an equimolar amount of ammonium thiocyanate.[2][3]

-

Reaction Conditions: Heat the reaction mixture to a temperature between 75 °C and 100 °C and maintain it for several hours (typically 10-20 hours).[2][3]

-

Work-up: After cooling, the product often crystallizes out of the solution. The solid product can be collected by filtration, washed with water, and then dried.[2]

-

Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Spectroscopic Analysis Workflow

Caption: General workflow for the synthesis and spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum. Subsequently, acquire the ¹³C NMR spectrum. Standard pulse programs are typically used.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and coupling constants. Determine the chemical shifts in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Place the mixture into a pellet die and apply pressure to form a transparent pellet.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FTIR instrument and acquire the sample spectrum.

-

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable volatile solvent for techniques like Electrospray Ionization (ESI).

-

Ionization: Ionize the sample using an appropriate method (e.g., Electron Ionization (EI) or ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

-

Detection: Detect the ions to generate a mass spectrum.

-

Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

This guide provides a foundational understanding of the spectroscopic properties of this compound, which is essential for its identification, characterization, and application in research and development.

References

An In-depth Technical Guide to the Crystal Structure of o-Tolylthiourea

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the crystal structure of o-Tolylthiourea (C₈H₁₀N₂S), a compound of interest in medicinal chemistry due to the biological activities associated with thiourea derivatives, including antimicrobial and fungicidal properties.[1] Understanding its three-dimensional structure is crucial for structure-based drug design and for comprehending its physicochemical properties.

Molecular Structure and Conformation

The molecule this compound exists in the thioamide form.[1] The core thiourea fragment and the appended o-tolyl group are both planar.[1] A key conformational feature is that the mean plane of the o-tolyl group is nearly perpendicular to the plane of the thiourea moiety, with a dihedral angle of 82.19 (8)°.[1]

The carbon-sulfur bond length of 1.687 (2) Å indicates a significant double-bond character.[1] Concurrently, the carbon-nitrogen bond lengths within the thiourea group (C1—N1: 1.329 (2) Å and C1—N2: 1.321 (2) Å) are shorter than typical single bonds, suggesting electron delocalization across the N-C-S system.[1] This is further supported by bond angles around the central carbon atom being close to 120°, indicative of sp² hybridization and resonance effects.[1]

Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system. A summary of the crystallographic data is presented in the table below.

| Parameter | Value | Citation |

| Chemical Formula | C₈H₁₀N₂S | [1] |

| Molecular Weight (Mr) | 166.25 | [1] |

| Crystal System | Monoclinic | [1] |

| Space Group | C2/c | [1] |

| a | 15.1323 (3) Å | [1] |

| b | 7.7965 (2) Å | [1] |

| c | 15.3222 (4) Å | [1] |

| β | 90.828 (2)° | [1] |

| Volume (V) | 1807.61 (8) ų | [1] |

| Z | 8 | [1] |

| Calculated Density (Dx) | 1.222 Mg m⁻³ | [1] |

| Radiation | Mo Kα (λ = 0.71073 Å) | [1] |

| Temperature (T) | 294 K | [1] |

| Absorption Coefficient (μ) | 0.30 mm⁻¹ | [1] |

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is primarily stabilized by intermolecular N—H···S hydrogen bonds. These interactions link the molecules into two infinite chains that run parallel to the (110) and (1-10) planes, creating a stable three-dimensional supramolecular architecture.[1]

Experimental Protocols

Synthesis and Crystallization: The title compound was synthesized as a secondary product during the preparation of 1-(2-furoyl)-3-(o-tolyl) thiourea.[1] The synthesis involves the reaction of furoyl isothiocyanate with o-toluidine in dry acetone.[1] Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a methanol/acetonitrile (1:1) solution.[1]

X-ray Diffraction Data Collection and Refinement: A colorless prism-shaped crystal with dimensions 0.31 × 0.22 × 0.10 mm was used for data collection.[1] Data were collected on a Nonius KappaCCD diffractometer.[1]

The experimental workflow for the crystal structure determination is outlined below:

The collected data were processed using DENZO and SCALEPACK for cell refinement and data reduction.[1] An absorption correction was applied using a Gaussian method.[1] The crystal structure was solved using the SHELXS97 program and refined with SHELXL97.[1] Molecular graphics were generated using ORTEP-3 and Mercury.[1]

The key refinement parameters are summarized below:

| Parameter | Value | Citation |

| Reflections collected | 6748 | [1] |

| Independent reflections | 1914 | [1] |

| Reflections with I > 2σ(I) | 1438 | [1] |

| R_int | 0.031 | [1] |

| R[F² > 2σ(F²)] | 0.046 | [1] |

| wR(F²) | 0.140 | [1] |

| Goodness-of-fit (S) | 1.03 | [1] |

| No. of parameters | 101 | [1] |

| Max/Min residual density (e Å⁻³) | 0.19 / -0.21 | [1] |

Logical Relationships in Crystal Structure Analysis

The process of determining a crystal structure follows a logical progression from the macroscopic (the crystal) to the microscopic (the atomic arrangement). This involves a feedback loop between experimental data and computational modeling.

References

Unraveling o-Tolylthiourea: A Theoretical and Computational Deep Dive for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

o-Tolylthiourea, a derivative of thiourea, has garnered significant interest within the scientific community due to its diverse biological activities, including antimicrobial and anticancer properties.[1] Understanding the molecule's structural, electronic, and interactive properties at a quantum level is paramount for the rational design of novel therapeutics. This technical guide provides a comprehensive overview of the theoretical studies and computational modeling of this compound. It delves into the core methodologies, presents key quantitative data from spectroscopic and computational analyses, and visualizes complex workflows and biological pathways to furnish researchers with a foundational understanding for future drug development endeavors.

Introduction

Thiourea and its derivatives are a class of organic compounds recognized for their wide range of biological activities.[1] The introduction of different substituents to the thiourea core allows for the fine-tuning of their physicochemical and pharmacological properties. This compound, with its characteristic ortho-substituted methylphenyl group, presents a unique conformational and electronic profile that has been explored through various theoretical and experimental techniques. Computational chemistry and molecular modeling have emerged as indispensable tools in modern drug discovery, offering a cost-effective and time-efficient means to predict molecular properties, elucidate mechanisms of action, and guide the synthesis of more potent and selective drug candidates.[2] This guide will focus on the application of these computational methods to the study of this compound.

Molecular Structure and Properties

The foundational aspect of any computational study is the accurate determination of the molecule's three-dimensional structure and its intrinsic properties. For this compound, this has been achieved through both experimental X-ray crystallography and theoretical Density Functional Theory (DFT) calculations.

Experimental Crystallographic Data

X-ray diffraction studies of this compound (C8H10N2S) have provided precise measurements of its solid-state structure.[1] The molecule consists of a planar thiourea group and a planar o-tolyl group. A notable feature is that these two planar groups are nearly perpendicular to each other, with a dihedral angle of approximately 82.19°.[1] The crystal structure is stabilized by intermolecular N-H···S hydrogen bonds, which form infinite chains within the crystal lattice.[1]

Theoretical DFT Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. Studies on this compound have employed the B3LYP functional with the 6–311++G(d,p) basis set to perform geometry optimization and calculate various molecular properties.[3][4]

These calculations have confirmed the non-planar structure of the molecule and have provided detailed quantitative data on its geometry and electronic characteristics. The most stable conformation of the molecule has been determined to have an energy of -818.732369 Hartree and a significant dipole moment of 5.431104 Debye, indicating a notable charge separation within the molecule.[3][4]

Data Presentation: Quantitative Molecular Parameters

The following tables summarize the key quantitative data obtained from both experimental and theoretical studies on this compound, providing a clear comparison of its structural and electronic properties.

Table 1: Selected Bond Lengths (Å) of this compound

| Bond | Experimental (X-ray)[1] | Theoretical (DFT) |

| C=S | 1.687 | Data not available in snippets |

| C1-N1 | 1.329 | Data not available in snippets |

| C1-N2 | 1.321 | Data not available in snippets |

Table 2: Selected Bond Angles (°) of this compound

| Angle | Experimental (X-ray)[1] | Theoretical (DFT) |

| N1-C1-N2 | ~120 | Data not available in snippets |

| N1-C1-S | ~120 | Data not available in snippets |

| N2-C1-S | ~120 | Data not available in snippets |

Note: The bond angles around the central carbon of the thiourea group are close to 120°, suggesting sp2 hybridization and electron delocalization within the N-C-S moiety.[1]

Table 3: Key Electronic and Thermodynamic Properties (DFT)

| Property | Value | Reference |

| Total Energy | -818.732369 Hartree | [3][4] |

| Dipole Moment | 5.431104 Debye | [3][4] |

| HOMO Energy | Data not available in snippets | |

| LUMO Energy | Data not available in snippets | |

| HOMO-LUMO Gap | Data not available in snippets |

Experimental and Computational Protocols

This section provides detailed methodologies for the key theoretical and computational experiments applied to the study of this compound and related derivatives.

Density Functional Theory (DFT) Calculation Protocol

DFT calculations are fundamental to understanding the intrinsic properties of a molecule. A typical workflow is as follows:

-

Input Structure Generation: The 3D structure of this compound is created using molecular building software.

-

Geometry Optimization: A geometry optimization calculation is performed to find the lowest energy conformation of the molecule. This is typically done using a functional like B3LYP and a basis set such as 6-311++G(d,p).[3][4]

-

Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure. This calculation also provides thermodynamic parameters and vibrational spectra (IR and Raman).

-

Electronic Property Calculation: Single-point energy calculations are then performed on the optimized geometry to determine electronic properties such as HOMO-LUMO energies, molecular electrostatic potential (MEP), and Mulliken charges.

Molecular Docking Protocol

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This is crucial for understanding drug-receptor interactions and for virtual screening of potential drug candidates. A generalized protocol, exemplified by docking thiourea derivatives against a bacterial target like E. coli DNA gyrase B, is as follows:

-

Protein and Ligand Preparation:

-

The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).

-

Water molecules and any co-crystallized ligands are removed.

-

Polar hydrogens are added to the protein structure.

-

The 3D structure of the ligand (this compound) is generated and its energy is minimized.

-

-

Grid Box Generation: A grid box is defined around the active site of the protein. This box specifies the search space for the docking algorithm.

-

Docking Simulation: The docking software (e.g., AutoDock, MOE) systematically explores different conformations and orientations of the ligand within the grid box, scoring each pose based on a defined scoring function that estimates the binding affinity.

-

Analysis of Results: The resulting docked poses are analyzed to identify the one with the lowest binding energy, which represents the most stable binding mode. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.

Biological Activity and Signaling Pathways

Thiourea derivatives have been shown to exhibit a range of biological activities, with anticancer and antimicrobial effects being particularly prominent. Computational studies play a key role in elucidating the potential mechanisms underlying these activities.

Anticancer Activity

The anticancer potential of thiourea derivatives is linked to their ability to interact with key proteins involved in cancer cell signaling pathways. One such critical pathway is the RAS-RAF-MEK-ERK pathway, which regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Molecular docking studies on thiourea derivatives suggest they can bind to kinases within this pathway, such as BRAF, thereby inhibiting the downstream signaling cascade that promotes tumor growth.

Antimicrobial Activity

The antimicrobial mechanism of thiourea derivatives often involves the inhibition of essential bacterial enzymes. For instance, studies have shown that these compounds can target bacterial DNA gyrase, an enzyme crucial for DNA replication and repair. By binding to the ATP-binding site of the GyrB subunit, thiourea derivatives can prevent the enzyme from functioning, leading to bacterial cell death. This makes them attractive candidates for the development of new antibiotics, particularly against resistant strains.

Conclusion

The theoretical and computational study of this compound provides invaluable insights for drug discovery and development. DFT calculations offer a detailed picture of its structural and electronic properties, which are fundamental to its reactivity and interactions. Molecular docking simulations, on the other hand, allow for the exploration of its potential binding modes with various biological targets, thereby helping to elucidate its mechanism of action. The data and protocols presented in this guide serve as a comprehensive resource for researchers aiming to leverage computational tools to design and optimize novel thiourea-based therapeutics with enhanced efficacy and selectivity. The continued application of these in silico methods will undoubtedly accelerate the journey from molecular concept to clinical reality.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, molecular docking, and molecular dynamics of thiourea-iron (III) metal complexes as NUDT5 inhibitors for breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Reaction Mechanism of o-Tolylthiourea with Isothiocyanates

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reaction mechanism between o-tolylthiourea and isothiocyanates. The core of this reaction is a nucleophilic addition, a fundamental process in organic chemistry for the synthesis of N,N'-disubstituted thioureas. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document details the reaction mechanism, summarizes quantitative data from related syntheses, provides detailed experimental protocols, and includes visualizations of the reaction pathway and experimental workflow.

Core Reaction Mechanism: Nucleophilic Addition

The reaction between this compound and an isothiocyanate proceeds via a nucleophilic addition mechanism. The nitrogen atom of the amino group (-NH2) in this compound, possessing a lone pair of electrons, acts as a nucleophile. It attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S).[1] This initial attack forms a transient, zwitterionic intermediate. Subsequently, a proton transfer occurs, leading to the formation of a stable N,N'-disubstituted thiourea.[1]

The reactivity of this process is influenced by the electronic properties of both reactants. Electron-donating groups on the this compound enhance its nucleophilicity, accelerating the reaction. Conversely, electron-withdrawing groups on the isothiocyanate increase its electrophilicity, also leading to a faster reaction rate.[1]

Quantitative Data Summary

| Entry | Amine/Thiourea | Isothiocyanate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | o-Toluidine | Ammonium Thiocyanate | o-Chlorotoluene/H2O | 75-85 | 20 | 96.4 | [2] |

| 2 | o-Toluidine | Ammonium Thiocyanate | o-Chlorotoluene/H2SO4 | 90-100 | 10 | 70.6 | [3] |

| 3 | Aniline | Phenyl Isothiocyanate | Ethanol | Reflux | 2 | 92 | General Protocol |

| 4 | 4-Chloroaniline | 2-Thiophenecarbonyl isothiocyanate | Acetone | Reflux | 2 | Not Specified | [4] |

| 5 | Substituted Anilines | Octanoyl Isothiocyanate | Solvent-free | 60-65 | Not Specified | High | [5] |

| 6 | 2-Amino-N,N'-dimethylaniline | 1,1'-Thiocarbonyldiimidazole | CH2Cl2 | 50 | Overnight | 61 | [6] |

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the starting material, this compound, and its subsequent reaction with an isothiocyanate.

Synthesis of this compound

This protocol is adapted from a patented procedure for the synthesis of this compound.[2]

Materials:

-

o-Toluidine

-

o-Chlorotoluene

-

36% Hydrochloric Acid

-

Ammonium Thiocyanate

-

Water

Procedure:

-

In a suitable reactor, charge 107.2 g of o-toluidine and 250 ml of o-chlorotoluene.

-

With stirring, add 106 g of 36% hydrochloric acid to the mixture.

-

Heat the mixture to 75°C.

-

Add 87.5 g of ammonium thiocyanate to the heated mixture.

-

Maintain the reaction temperature between 75°C and 85°C for 20 hours.

-

After the reaction is complete, cool the mixture and separate the resulting crystals by filtration.

-

Wash the crystals with water and dry to obtain this compound.

General Protocol for the Reaction of this compound with an Isothiocyanate

This is a general and widely applicable protocol for the synthesis of N,N'-disubstituted thioureas.[1]

Materials:

-

This compound (1.0 mmol)

-

Substituted Isothiocyanate (1.0 mmol)

-

Anhydrous Tetrahydrofuran (THF) (10 mL)

-

Ethanol (for recrystallization)

Procedure:

-

Dissolve this compound (1.0 mmol) in 10 mL of anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.

-

To this solution, add the corresponding isothiocyanate (1.0 mmol) at room temperature.

-

Stir the resulting mixture at room temperature. The reaction progress can be monitored using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 3:1 hexane/ethyl acetate).

-

The reaction is typically complete within 1-2 hours.

-

Once the starting material is consumed (as indicated by TLC), remove the solvent under reduced pressure using a rotary evaporator.

-

If the resulting solid is not pure, it can be purified by recrystallization from a suitable solvent such as ethanol.

Mandatory Visualizations

Reaction Mechanism Pathway

Caption: Nucleophilic addition of this compound to an isothiocyanate.

Experimental Workflow

Caption: General experimental workflow for the synthesis of N,N'-disubstituted thioureas.

References

- 1. benchchem.com [benchchem.com]

- 2. US4367345A - Process for producing tolylthiourea having high purity - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. 1-(4-Chlorophenyl)-3-(2-thienylcarbonyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]

o-Tolylthiourea health and safety information MSDS

An In-depth Technical Guide to the Health and Safety of o-Tolylthiourea

This document provides a comprehensive overview of the health and safety information for this compound (CAS No. 614-78-8), intended for researchers, scientists, and professionals in drug development. It consolidates key data from Material Safety Data Sheets (MSDS) and other scientific sources.

This compound, also known as 1-(2-Methylphenyl)thiourea, is an organic compound with the chemical formula C8H10N2S.[1][2] It is recognized for its potential applications in chemical synthesis and research, including its fungicidal activity.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 614-78-8 | [1][2] |

| Molecular Formula | C8H10N2S | [1][2] |

| Molecular Weight | 166.24 g/mol | [1][2] |

| Appearance | White to almost white crystalline powder | |

| Melting Point | 156 °C | |

| Density | 1.242 g/cm³ | [4] |